
N,N'''-1,5-Pentanediylbisguanidine dihydrochloride
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Overview
Description
N,N’‘’-1,5-Pentanediylbisguanidine dihydrochloride is a heterocyclic organic compound with the molecular formula C7H18N6·2HCl and a molecular weight of 259.1799 g/mol . It is also known by its IUPAC name, [N-[5-[[amino(azaniumyl)methylidene]amino]pentyl]carbamimidoyl]azanium dichloride . This compound is primarily used for research purposes and is known for its unique structure and properties.
Preparation Methods
The synthesis of N,N’‘’-1,5-Pentanediylbisguanidine dihydrochloride involves the reaction of pentanediamine with guanidine hydrochloride under specific conditions . The reaction typically requires a controlled environment with precise temperature and pH levels to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
Acid-Base Reactions
The guanidine groups exhibit strong basicity (pKa ~12–13 for free guanidine derivatives), forming stable salts with acids. In aqueous solutions, the compound undergoes protonation-deprotonation equilibria, influencing its solubility and reactivity:
Guanidine HCl⇌Guanidine++Cl−+H+
Key Findings
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Protonated guanidine groups enhance water solubility, enabling electrophilic substitution reactions in polar solvents .
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Deprotonation under alkaline conditions generates nucleophilic guanidinate ions, facilitating reactions with electrophiles .
Nucleophilic Substitution Reactions
The terminal guanidine groups act as nucleophiles, reacting with alkyl halides, acyl chlorides, and carbonyl compounds.
Example Reaction with Alkyl Halides
Guanidine+R X→R Guanidinium++X−
Conditions & Outcomes
Substrate (R-X) | Solvent | Temperature | Product Yield | Reference |
---|---|---|---|---|
Methyl iodide | THF | 60°C | 78% | |
Benzyl chloride | DMF | 80°C | 65% |
Mechanism : SN2 displacement, favored by the strong nucleophilicity of deprotonated guanidine .
Complexation with Metal Ions
The guanidine groups chelate transition metals (e.g., Cu²⁺, Fe³⁺), forming stable coordination complexes.
Applications
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Catalysis in oxidation-reduction reactions.
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Stabilization of metal nanoparticles for industrial processes .
Experimental Data
Metal Ion | Stability Constant (log K) | Coordination Mode | Reference |
---|---|---|---|
Cu²⁺ | 8.2 | Bidentate | |
Fe³⁺ | 7.8 | Tridentate |
Crosslinking in Polymer Chemistry
The compound serves as a crosslinker in polymer networks due to its bifunctional structure.
Reaction with Epoxy Resins
Guanidine+Epoxide→Crosslinked Polymer
Key Parameters
Biochemical Interactions
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Protein Denaturation : Disrupts hydrogen bonding in proteins via chaotropic effects, similar to guanidine hydrochloride .
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Prion Inhibition : Interferes with prion replication by destabilizing amyloid fibrils at millimolar concentrations .
Mechanistic Insights
Synthetic Utility in Heterocycle Formation
Participates in Biginelli-like multicomponent reactions to generate pyrimidine derivatives:
Reaction Pathway
Example Product : 2-Imino-5-carboxy-3,4-dihydropyrimidine (Yield: 70–85%) .
Scientific Research Applications
N,N’‘’-1,5-Pentanediylbisguanidine dihydrochloride has a wide range of scientific research applications . In chemistry, it is used as a reagent in the synthesis of other heterocyclic compounds. In biology, it is studied for its potential effects on cellular processes and enzyme activities. In medicine, it is explored for its potential therapeutic applications, including its role as an enzyme inhibitor. In industry, it is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N’‘’-1,5-Pentanediylbisguanidine dihydrochloride involves its interaction with specific molecular targets and pathways . It acts by enhancing the release of acetylcholine following a nerve impulse and slowing the rates of depolarization and repolarization of muscle cell membranes . This compound also interacts with various enzymes and proteins, influencing their activity and function.
Comparison with Similar Compounds
N,N’‘’-1,5-Pentanediylbisguanidine dihydrochloride is unique compared to other similar compounds due to its specific structure and properties . Similar compounds include other guanidine derivatives such as N,N’-disubstituted guanidines and N,N’,N’‘-trisubstituted guanidines These compounds share some structural similarities but differ in their chemical reactivity and biological activity
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N,N'''-1,5-Pentanediylbisguanidine dihydrochloride, and how can purity be optimized?
Methodological Answer: Synthesis typically involves coupling 1,5-pentanediamine with guanidine derivatives under controlled pH and temperature. A water-soluble analog with a cadaverine backbone (similar to VBPDA in ) can be synthesized via free radical polymerization or condensation reactions. For purity optimization:
- Use high-purity reagents and anhydrous conditions to minimize side reactions.
- Employ ion-exchange chromatography to isolate the dihydrochloride salt.
- Validate purity via HPLC with UV detection (λ = 210–230 nm) and confirm stoichiometry using elemental analysis .
Q. How should researchers design experiments to evaluate the compound’s antimicrobial efficacy?
Methodological Answer: Follow protocols validated for structurally related bisguanidine compounds (e.g., octenidine dihydrochloride in ):
- In vitro testing : Use broth microdilution assays (CLSI guidelines) against gram-positive (S. aureus), gram-negative (P. aeruginosa), and fungal (C. albicans) strains. Include minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) endpoints.
- Biofilm disruption : Treat pre-formed biofilms in 96-well plates and quantify viability via ATP luminescence or crystal violet staining.
- Positive controls : Compare with established antiseptics like chlorhexidine .
Q. What safety precautions are critical when handling this compound in laboratory settings?
Methodological Answer:
- Refer to acute toxicity data for structurally similar dihydrochloride salts (e.g., LD₅₀ = 500 mg/kg in rodents, ).
- Use PPE (gloves, goggles, lab coat) to prevent skin/eye contact.
- Conduct reactions in fume hoods to avoid inhalation of fine particles.
- Store in airtight containers with desiccants to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can contradictions between in vitro cytotoxicity and in vivo biocompatibility be resolved?
Methodological Answer: Discrepancies often arise due to differences in exposure time, concentration, and metabolic clearance. To address this:
- In vitro : Test cytotoxicity on fibroblast (NIH/3T3) and keratinocyte (HaCaT) lines using MTT assays. Note IC₅₀ values and compare to therapeutic concentrations.
- In vivo : Perform dermal tolerance studies in rodent models (e.g., 14-day repeated application) with histopathological analysis of skin layers ( showed no irritation for octenidine).
- Mechanistic studies : Use fluorescence microscopy to assess membrane integrity and apoptosis markers in treated cells .
Q. What strategies enhance the compound’s antimicrobial activity against multidrug-resistant pathogens?
Methodological Answer:
- Structural modification : Extend the aliphatic chain (e.g., from C5 to C10) to improve membrane interaction, as seen in octenidine’s efficacy against P. aeruginosa ( ).
- Synergy testing : Combine with efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to counteract resistance mechanisms.
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability and target biofilms .
Q. How can molecular interactions between the compound and bacterial membranes be characterized?
Methodological Answer:
- Surface plasmon resonance (SPR) : Immobilize lipopolysaccharide (LPS) or peptidoglycan on sensor chips to measure binding kinetics.
- Zeta potential analysis : Quantify changes in membrane charge after treatment (cationic bisguanidines neutralize negative bacterial surfaces).
- Fluorescent probes : Use DiSC₃(5) dye to monitor membrane depolarization in real time .
Properties
CAS No. |
58585-48-1 |
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Molecular Formula |
C7H20Cl2N6 |
Molecular Weight |
259.18 g/mol |
IUPAC Name |
2-[5-(diaminomethylideneamino)pentyl]guanidine;dihydrochloride |
InChI |
InChI=1S/C7H18N6.2ClH/c8-6(9)12-4-2-1-3-5-13-7(10)11;;/h1-5H2,(H4,8,9,12)(H4,10,11,13);2*1H |
InChI Key |
DBEFSJBDPOGIOE-UHFFFAOYSA-N |
Canonical SMILES |
C(CCN=C(N)N)CCN=C(N)N.Cl.Cl |
Origin of Product |
United States |
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